![molecular formula C15H27ClOSi B14270973 Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is a complex organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, flexibility, and resistance to weathering.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- typically involves the reaction of a chlorinated cyclohexyl compound with a silane reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and conditions safely. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different siloxane compounds, while substitution reactions can produce a variety of derivatives.
科学研究应用
Chemistry
In chemistry, Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form new bonds and create complex molecules.
Biology
In biological research, this compound may be used to study the effects of organosilicon compounds on biological systems
Medicine
In medicine, organosilicon compounds are explored for their potential therapeutic properties. Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- may be investigated for its ability to interact with biological targets and pathways, leading to potential new treatments for various diseases.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as coatings, adhesives, and sealants. Its thermal stability and resistance to weathering make it valuable in applications requiring durable materials.
作用机制
The mechanism of action of Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other organosilicon compounds with different functional groups and structures. Examples include:
- Silane, trimethyl-
- Silane, triethyl-
- Silane, triphenyl-
Uniqueness
Silane,[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxydimethyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a silane moiety allows it to participate in a wide range of reactions and applications.
属性
分子式 |
C15H27ClOSi |
|---|---|
分子量 |
286.91 g/mol |
IUPAC 名称 |
tert-butyl-[(1S,3Z)-3-(2-chloroethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H27ClOSi/c1-12-7-8-14(11-13(12)9-10-16)17-18(5,6)15(2,3)4/h9,14H,1,7-8,10-11H2,2-6H3/b13-9-/t14-/m0/s1 |
InChI 键 |
UYHCPQVSPALRGX-XXYUJHKVSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCC(=C)/C(=C\CCl)/C1 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C)C(=CCCl)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


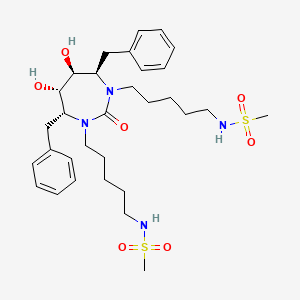
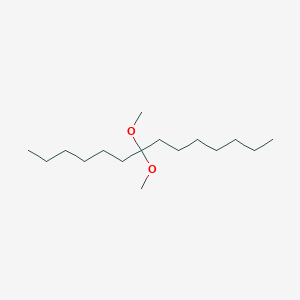
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
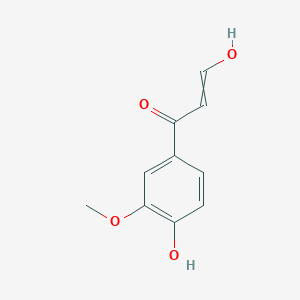
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
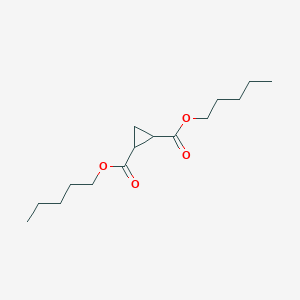

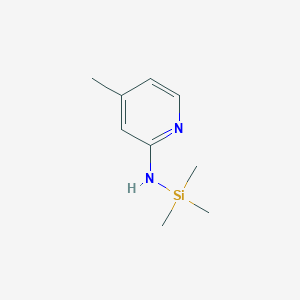
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
![3,7,11-Trithiabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14270943.png)
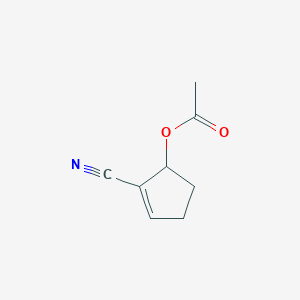
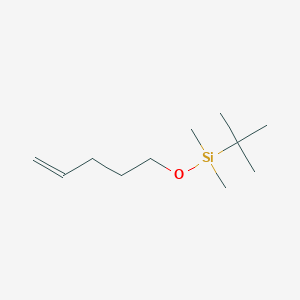
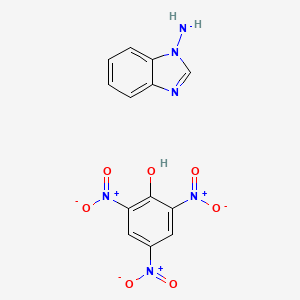
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
